D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2
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Overview
Description
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2: is a synthetic peptide composed of nine amino acids. This compound is a modified fragment of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation . The unique sequence and modifications of this compound make it a potent antagonist of substance P, which has significant implications in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 has several scientific research applications, including:
Mechanism of Action
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 exerts its effects by acting as an antagonist of substance P. It binds to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P, thereby blocking the receptor’s activation and subsequent signaling pathways . This inhibition can reduce pain perception and inflammation, making it a valuable tool in pain management and inflammatory disease research .
Comparison with Similar Compounds
D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2: Another substance P antagonist with a similar sequence but different amino acid composition.
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2: A closely related peptide with methionine instead of norleucine.
Uniqueness: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 is unique due to its specific sequence and modifications, which confer high potency and selectivity as a substance P antagonist . Its ability to effectively block NK1 receptor activation distinguishes it from other similar compounds .
Properties
CAS No. |
89430-34-2 |
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Molecular Formula |
C58H77N13O10 |
Molecular Weight |
1116.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C58H77N13O10/c1-4-5-18-41(51(61)74)65-55(78)45(27-33(2)3)68-57(80)48(30-36-32-64-40-20-12-10-17-38(36)40)71-56(79)46(28-34-14-7-6-8-15-34)69-58(81)47(29-35-31-63-39-19-11-9-16-37(35)39)70-54(77)44(23-25-50(60)73)67-53(76)43(22-24-49(59)72)66-52(75)42-21-13-26-62-42/h6-12,14-17,19-20,31-33,41-48,62-64H,4-5,13,18,21-30H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,74)(H,65,78)(H,66,75)(H,67,76)(H,68,80)(H,69,81)(H,70,77)(H,71,79)/t41-,42+,43-,44-,45-,46-,47+,48+/m0/s1 |
InChI Key |
OFDJVNRFKDPBKR-VDUJBJPSSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6 |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
sequence |
PQQWFWLX |
Synonyms |
4-Pro-7,9-Trp-11-Nle-substance P (4-11) 4-prolyl-7,9-tryptophyl-11-norleucine-substance P (4-11) PTTNL-SP(4-11) substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- substance P (4-11), prolyl (4)-tryptophyl(7,9)-norleucine(11)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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